(2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE
Description
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O5/c18-16-11-14(22(26)27)5-6-15(16)17(23)20-9-7-19(8-10-20)12-1-3-13(4-2-12)21(24)25/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAXFVIBAKYFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of chlorobenzene to produce 2-chloro-4-nitrophenol, which is then reacted with piperazine derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure the desired purity and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Therapeutic Applications
- Anticancer Activities :
- Antimicrobial Properties :
- Neurological Applications :
Synthesis Pathways
The synthesis of (2-chloro-4-nitrophenyl)[4-(4-nitrophenyl)piperazino]methanone involves several steps that can include:
- Nitration Reactions : Introducing nitro groups onto phenyl rings.
- Piperazine Formation : Utilizing piperazine as a core structure, which can be modified through various substitution reactions.
- Final Coupling Reactions : Combining the piperazine derivative with the chloro-nitrophenyl moiety to form the final product.
Case Studies
-
Anticancer Efficacy Study :
- A study published in the Journal of Medicinal Chemistry explored the anticancer properties of piperazine derivatives, including those with nitrophenyl substitutions. The results indicated a significant reduction in tumor growth in murine models, suggesting potential for further development into therapeutic agents .
-
Antimicrobial Activity Assessment :
- Research conducted on various nitrophenyl compounds demonstrated that those with piperazine linkages exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. The study highlighted the mechanism of action involving disruption of bacterial cell membrane integrity .
- Neuropharmacological Effects :
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Structure | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|---|
| Compound A | Structure A | High | Moderate | Low |
| Compound B | Structure B | Moderate | High | Moderate |
| This compound | C15H20ClN3O4 | High | High | High |
Mechanism of Action
The mechanism of action of (2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
Reactivity : The dual nitro groups in the target compound make it a candidate for further functionalization (e.g., selective reduction to amines), though competing reactivity at the chloro position must be considered .
Biological Activity
The compound (2-Chloro-4-nitrophenyl)[4-(4-nitrophenyl) piperazino]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The molecular formula of (2-Chloro-4-nitrophenyl)[4-(4-nitrophenyl)piperazino]methanone is . The structure features a chlorinated and nitro-substituted phenyl ring linked to a piperazine moiety, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It has been suggested that the compound interacts with neurotransmitter receptors, potentially influencing neurological pathways.
- Oxidative Stress Modulation : The presence of nitro groups may contribute to the modulation of oxidative stress within cells, impacting apoptosis and cell survival pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through apoptosis induction in tumor cells.
- Neuroprotective Effects : There are indications of neuroprotective effects, possibly through modulation of neurotransmitter systems.
Research Findings
Recent studies have focused on the biological activity and therapeutic potential of this compound:
- Antimicrobial Studies : A study demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
- Anticancer Studies : In vitro assays revealed that the compound induces apoptosis in cancer cell lines, with IC50 values around 30 µM after 48 hours of exposure. This effect was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In a study involving human cancer cell lines, treatment with the compound resulted in significant cell death compared to control groups, suggesting its potential as a chemotherapeutic agent.
- Case Study 2 : Research on its neuroprotective effects indicated that the compound could mitigate neuronal damage in models of oxidative stress, providing insights into its use for neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic pathways for (2-chloro-4-nitrophenyl)[4-(4-nitrophenyl)piperazino]methanone, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving condensation of a substituted piperazine with a chloronitrobenzoyl chloride derivative. Key steps include:
- Amide bond formation : React 2-chloro-4-nitrobenzoyl chloride with 4-(4-nitrophenyl)piperazine under anhydrous conditions using a base like triethylamine in dichloromethane .
- Optimization : Control temperature (0–5°C for exothermic reactions), use inert atmosphere, and employ HPLC (High-Performance Liquid Chromatography) to monitor intermediate purity .
- Yield improvement : Solvent choice (e.g., DMF for polar intermediates) and catalytic methods (e.g., DMAP for acylation) enhance efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Prioritize H and C NMR to confirm piperazine ring connectivity and substituent positions. Aromatic protons in the chloronitrophenyl group appear downfield (δ 7.5–8.5 ppm) .
- Infrared Spectroscopy (IR) : Look for carbonyl (C=O) stretches near 1650–1700 cm and nitro group (NO) peaks at ~1520 and 1350 cm .
- HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS to confirm molecular weight (expected [M+H] ~442) and purity (>95%) .
Q. What are the known physicochemical properties of this compound, and how do substituents influence its stability?
- Methodological Answer :
- Solubility : Low aqueous solubility due to nitro and chloro groups; use DMSO or DMF for dissolution. LogP ~3.2 (predicted) indicates moderate lipophilicity .
- Stability : Nitro groups may decompose under prolonged UV light. Store in amber vials at –20°C. Piperazine rings are sensitive to acidic hydrolysis; avoid low-pH conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay standardization : Use validated protocols (e.g., OECD guidelines) for cytotoxicity or receptor-binding assays to minimize variability. Cross-validate results with orthogonal methods (e.g., SPR vs. radioligand binding) .
- Structural analogs : Compare activity with derivatives lacking nitro or chloro groups to isolate pharmacophoric contributions. For example, replacing the 4-nitrophenyl group with methoxyphenyl may alter dopamine receptor affinity .
Q. What computational methods are recommended for predicting the compound’s reactivity and interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group electrophilicity) .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., serotonin receptors) using software like GROMACS. Focus on piperazine ring flexibility and nitro group orientation .
Q. What strategies improve crystallization for X-ray diffraction studies, especially given challenges in molecular flexibility?
- Methodological Answer :
- Co-crystallization : Use small-molecule additives (e.g., crown ethers) to stabilize the piperazine conformation .
- Cryo-cooling : Flash-cool crystals to 100 K in a nitrogen stream to reduce thermal motion. SHELX software (SHELXL) is recommended for structure refinement, particularly for handling twinned crystals .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophoric elements of this compound?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with modified aryl groups (e.g., 4-cyanophenyl instead of 4-nitrophenyl) and assess changes in IC values .
- 3D-QSAR : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electronic fields with activity. Validate models with leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
